1,2-Cyclohexanediamine, N,N-dimethyl-, trans-
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Overview
Description
1,2-Cyclohexanediamine, N,N-dimethyl-, trans- is a chemical compound with the molecular formula C8H18N2. It is a chiral amine that is often used as a ligand in various chemical reactions. This compound is known for its ability to promote N-alkenylation and N-alkylation reactions of amides .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanediamine, N,N-dimethyl-, trans- can be synthesized through the hydrolysis of (R3a, R7a)-1,3-(dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide using hydrochloric acid in methanol . Another method involves the reaction of 1,2-diaminocyclohexane with methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of 1,2-Cyclohexanediamine, N,N-dimethyl-, trans- typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediamine, N,N-dimethyl-, trans- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: It participates in substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halides like methyl iodide and bromides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imines and amides.
Reduction: Secondary amines.
Substitution: N-alkylated products.
Scientific Research Applications
1,2-Cyclohexanediamine, N,N-dimethyl-, trans- is widely used in scientific research due to its versatility:
Biology: Its derivatives are studied for potential biological activities.
Medicine: It is explored for its potential use in drug development.
Industry: Used in the synthesis of various organic compounds and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanediamine, N,N-dimethyl-, trans- involves its role as a ligand, where it coordinates with metal centers to facilitate various chemical reactions. The molecular targets include metal ions such as copper, which it binds to, promoting catalytic activity in reactions like N-alkenylation and N-alkylation .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylethylenediamine
- N,N′-Dimethyl-1,2-diphenylethane-1,2-diamine
- N,N,N′,N′-Tetramethylethylenediamine
- N,N′-Dimethyl-1,2-phenylenediamine
Uniqueness
1,2-Cyclohexanediamine, N,N-dimethyl-, trans- is unique due to its specific stereochemistry and its ability to act as an effective ligand in promoting N-alkenylation and N-alkylation reactions. Its chiral nature allows for enantioselective synthesis, which is valuable in the production of chiral compounds in pharmaceuticals and other industries .
Properties
Molecular Formula |
C16H36N4 |
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Molecular Weight |
284.48 g/mol |
IUPAC Name |
2-N,2-N-dimethylcyclohexane-1,2-diamine |
InChI |
InChI=1S/2C8H18N2/c2*1-10(2)8-6-4-3-5-7(8)9/h2*7-8H,3-6,9H2,1-2H3 |
InChI Key |
MNVARTJQPPEKGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCCC1N.CN(C)C1CCCCC1N |
Origin of Product |
United States |
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